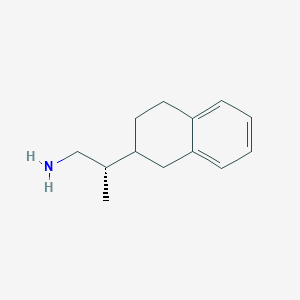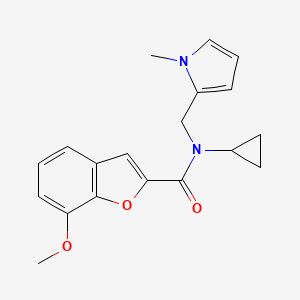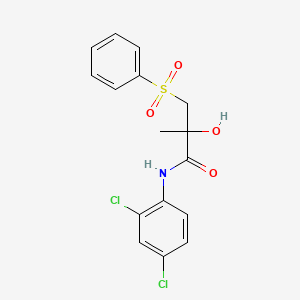
Pyrimidin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrimidine derivative. Pyrimidine is a basic structure in DNA and RNA, consisting of a six-membered ring with two nitrogen atoms. It’s also found in many other important biomolecules, such as ATP, GTP, cyclic AMP, NADH, and thiamine. The specific compound you mentioned has additional functional groups attached to the pyrimidine ring, including a pyrrolidinyl group and a pyridinyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a pyrrolidine ring, and a pyridine ring. The trifluoromethyl group attached to the pyridine ring would be a significant feature, likely affecting the compound’s reactivity and interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the trifluoromethyl group and the specific arrangement of the functional groups .科学的研究の応用
Anti-Fibrosis Activity
Pyrimidine derivatives have been studied for their potential anti-fibrotic activities. These compounds, including the one , can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating their potential as novel anti-fibrotic drugs . This is particularly relevant in the treatment of diseases like liver fibrosis, where the accumulation of extracellular matrix proteins leads to scarring and functional impairment.
Antimicrobial Properties
Compounds containing the pyrimidine moiety are reported to exhibit antimicrobial activities . This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern. The specific compound mentioned could be part of a library of heterocyclic compounds with potential biological activities against various microbial pathogens.
Antiviral Applications
Pyrimidine derivatives are known to possess antiviral properties . They could be used in the synthesis of drugs targeting a range of viruses, contributing to the treatment of viral infections. The trifluoromethyl group in the compound may enhance its ability to interact with viral enzymes or proteins, thereby inhibiting viral replication.
Antitumor Potential
The pyrimidine core is often found in compounds with antitumor activities . Research into the specific compound could lead to the development of new cancer therapies, possibly targeting specific pathways involved in tumor growth and proliferation.
Pharmacological Diversity
The pyrimidine ring system is considered a privileged structure in medicinal chemistry due to its wide range of pharmacological activities . This includes potential applications in the design of drugs with multiple therapeutic effects, which could be beneficial in treating complex diseases that require a multifaceted approach.
Chemical Biology and Medicinal Chemistry
As a heterocyclic compound, “Pyrimidin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” serves as a building block in chemical biology and medicinal chemistry for constructing novel compound libraries . These libraries can be screened for a variety of biological activities, leading to the discovery of new drugs.
将来の方向性
作用機序
Target of Action
Similar pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities . They are known to interact with various cellular targets, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Biochemical Pathways
Related compounds have been found to present better anti-fibrotic activities than pirfenidone and bipy55′dc . This suggests that the compound may influence pathways related to fibrosis, potentially inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture medium in vitro .
Result of Action
Related compounds have shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that Pyrimidin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone may have similar effects.
Action Environment
It’s worth noting that the spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity . This suggests that the compound’s action may be influenced by its chemical environment.
特性
IUPAC Name |
pyrimidin-2-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)10-2-6-19-12(8-10)24-11-3-7-22(9-11)14(23)13-20-4-1-5-21-13/h1-2,4-6,8,11H,3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFAHJJXKQVYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2951227.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2951229.png)
![Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2951230.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2951231.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2951232.png)





![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2951240.png)
![N-(4-ethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2951243.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate](/img/structure/B2951244.png)
![5-Cyclopropyl-3-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,2,4-oxadiazole](/img/structure/B2951246.png)